molecular formula C10H8N2O3 B14345024 N-(3-Cyanobenzoyl)glycine CAS No. 99290-63-8

N-(3-Cyanobenzoyl)glycine

Cat. No.: B14345024
CAS No.: 99290-63-8
M. Wt: 204.18 g/mol
InChI Key: GLBIQDHSPREUHE-UHFFFAOYSA-N
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Description

Significance of N-Acylated Glycine (B1666218) Derivatives in Chemical Biology

N-acylated glycine derivatives, a class to which N-(3-Cyanobenzoyl)glycine belongs, are of considerable importance in chemical biology. These compounds are structurally related to endogenous signaling molecules and are involved in various biological processes. nih.gov N-acyl glycines (NAGlys) are recognized as a significant class of metabolites in the detoxification systems of the human body. acs.org They are formed when glycine conjugates with various metabolites, including those from branched-chain amino acids and fatty acid oxidation, rendering them less toxic and more water-soluble for excretion. acs.org

The study of N-acylated amino acids has expanded significantly, driven by the discovery of their diverse biological activities. nih.gov For instance, some N-acyl alanines have demonstrated antiproliferative effects, while certain stearoyl derivatives of serine and tyrosine have shown neuroprotective activity. nih.gov The broad distribution of N-acyl glycines throughout the central nervous system and other mammalian tissues underscores their important roles in cell physiology. researchgate.net

Overview of Benzoyl-Glycine Scaffolds in Molecular Design

The benzoyl-glycine scaffold is a fundamental structural motif frequently employed in molecular design and medicinal chemistry. This core structure provides a versatile platform for the synthesis of a wide array of derivatives with potential therapeutic applications. For example, the benzoyl glycine nucleus is a key starting material in the synthesis of 5-oxo-imidazoline derivatives, which have been investigated as potent inhibitors of polo-like kinase 1, a target in cancer therapy. samipubco.com

Furthermore, the synthesis of various N-(substituted coumarin-3-yl) benzamides has been achieved through the reaction of N-benzoylglycine with substituted 2-hydroxybenzaldehyde derivatives. ajol.info This highlights the utility of the benzoyl-glycine core in creating complex heterocyclic structures with potential cytotoxic activity. ajol.info The adaptability of this scaffold allows for systematic modifications to explore structure-activity relationships and optimize biological activity.

Academic Context of Cyano-Substituted Benzoyl Moieties

The cyano group, when attached to a benzoyl moiety, imparts unique electronic properties and can significantly influence the biological activity of a molecule. Cyano-substituted benzoyl groups are considered important for the anticancer activity of various bioactive molecules. researchgate.netmdpi.com This has led to the design and synthesis of numerous compounds incorporating this feature.

For instance, 1-benzoyl-3-cyanopyrrolo[1,2-a]quinoline (B1249415) was identified as a novel apoptosis inducer, with the 3-cyano group being crucial for its activity. researchgate.net The development of 2'-cyano substituted nucleoside derivatives for the treatment of viral diseases further illustrates the strategic use of the cyano group in medicinal chemistry. google.comgoogle.com The synthesis of derivatives containing a 4-cyanobenzoyl group has also been a focus in the development of new compounds, including those with potential as antimelanoma agents. mdpi.com The precursor for many of these syntheses, 3-cyanobenzoyl chloride, is a commercially available reagent used in the preparation of compounds like 3-cyanobenzoyl-glycine methyl ester. sigmaaldrich.comscientificlabs.iesigmaaldrich.com

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 99290-63-8 chem960.com
Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

99290-63-8

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-[(3-cyanobenzoyl)amino]acetic acid

InChI

InChI=1S/C10H8N2O3/c11-5-7-2-1-3-8(4-7)10(15)12-6-9(13)14/h1-4H,6H2,(H,12,15)(H,13,14)

InChI Key

GLBIQDHSPREUHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC(=O)O)C#N

Origin of Product

United States

Synthetic Methodologies for N 3 Cyanobenzoyl Glycine and Its Analogues

Classical Solution-Phase Synthesis of N-(3-Cyanobenzoyl)glycine

The traditional approach to synthesizing this compound in solution remains a fundamental and widely practiced method. This typically involves the reaction of a glycine (B1666218) derivative with an activated form of 3-cyanobenzoic acid.

A primary and efficient method for the synthesis of this compound involves the acylation of glycine with 3-cyanobenzoyl chloride. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.comnih.gov This reaction is a straightforward nucleophilic acyl substitution where the amino group of glycine attacks the electrophilic carbonyl carbon of the acid chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Variations of this method have been used to prepare related compounds, such as 3-cyanobenzoyl-glycine methyl ester. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.comchemicalbook.com

For instance, the reaction of glycine methyl ester with 3-cyanobenzoyl chloride in a suitable solvent system provides the corresponding N-acylated product. The use of the methyl ester of glycine protects the carboxylic acid functionality, which can be subsequently hydrolyzed if the free acid is the desired final product.

Table 1: Reagents for Glycine Acylation

Reactant Role Source
Glycine or Glycine Ester Nucleophile sigmaaldrich.com, scientificlabs.co.uk
3-Cyanobenzoyl Chloride Acylating Agent sigmaaldrich.com, sigmaaldrich.com, scientificlabs.co.uk
Base (e.g., Pyridine (B92270), Triethylamine) Acid Scavenger nih.gov

The synthesis of dipeptidyl derivatives incorporating the this compound moiety often employs standard peptide coupling reagents to form the amide bond. These reagents activate the carboxylic acid group of this compound, facilitating its reaction with the amino group of another amino acid or peptide.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. dcu.iemdpi.com For example, to synthesize a dipeptidyl derivative, this compound is first prepared and then coupled with a second amino acid ester using the EDC/HOBt protocol. dcu.ie This methodology is crucial for building larger peptide structures that contain the N-(3-cyanobenzoyl) cap. dcu.ie

Solid-Phase Synthesis of this compound and Related Unnatural Amino Acid Derivatives

Solid-phase synthesis offers a powerful and efficient alternative to solution-phase methods, particularly for the preparation of libraries of compounds and more complex peptide derivatives. mdpi.commdpi.comnih.govcollectionscanada.gc.ca In this approach, the growing molecule is anchored to a solid support (resin), which simplifies purification as excess reagents and byproducts are removed by simple washing steps. mdpi.comnih.gov

The synthesis of this compound derivatives on a solid support typically starts with the attachment of a protected glycine to a suitable resin, such as a BAL (Backbone Amide Linker) resin. mdpi.comnih.gov The N-terminal protecting group (e.g., Fmoc) is then removed, and the exposed amino group is acylated with 3-cyanobenzoic acid using standard coupling reagents. mdpi.com Alternatively, unnatural amino acids can be built upon a resin-bound glycine scaffold, followed by acylation with 3-cyanobenzoic acid. mdpi.comnih.gov This approach has been utilized to create a variety of N-acyl amino acid amides. mdpi.com

Table 2: Key Steps in Solid-Phase Synthesis

Step Description Source
Resin Loading Attachment of the first amino acid (e.g., Fmoc-Gly-OH) to the solid support. mdpi.com
Deprotection Removal of the N-terminal protecting group (e.g., Fmoc) to expose the free amine. nih.gov
Coupling Acylation of the free amine with the desired carboxylic acid (e.g., 3-cyanobenzoic acid) using coupling agents. mdpi.com

Chemoenzymatic and Stereoselective Synthesis Approaches for this compound Analogues

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. core.ac.ukbeilstein-journals.organu.edu.au While specific examples detailing the chemoenzymatic synthesis of this compound itself are not prevalent, the principles can be applied to generate chiral analogues. Enzymes can be used to resolve racemic mixtures or to catalyze stereoselective bond formations, yielding enantiomerically pure products. researchgate.net

For instance, a lipase (B570770) could be used to selectively hydrolyze one enantiomer of an this compound ester, allowing for the separation of the two enantiomers. Stereoselective synthesis is crucial when the biological activity of a compound is dependent on a specific stereochemistry. nih.gov This approach is particularly valuable for producing analogues with defined stereocenters, which can be critical for their biological function. researchgate.net

Combinatorial Synthesis Strategies Incorporating this compound Building Blocks

Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening. nih.govresearchgate.netacs.orgrug.nl this compound can serve as a key building block in such strategies.

By employing solid-phase synthesis techniques, the N-(3-cyanobenzoyl) group can be introduced as an N-terminal cap on a variety of peptide sequences. semanticscholar.org Using a split-and-mix approach, a diverse library of peptides can be generated, each bearing the this compound moiety but varying in the subsequent amino acid residues. semanticscholar.org This allows for the systematic exploration of structure-activity relationships. For example, a library could be created where the amino acid coupled to this compound is varied, or where the C-terminus is functionalized with a range of different amines. nih.govresearchgate.net

Advanced Structural Characterization of N 3 Cyanobenzoyl Glycine Derivatives

Spectroscopic Analysis of N-(3-Cyanobenzoyl)glycine and Related Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the molecular framework. semanticscholar.orgacs.org In the case of this compound derivatives, NMR spectra reveal characteristic signals that can be assigned to specific protons and carbons within the molecule, confirming the presence of the cyanobenzoyl and glycine (B1666218) moieties. semanticscholar.org

For instance, in the ¹H NMR spectrum, the aromatic protons of the cyanobenzoyl group typically appear as a multiplet in the downfield region, while the methylene (B1212753) protons of the glycine unit exhibit a distinct signal, often a singlet or a triplet depending on the neighboring groups. semanticscholar.org Similarly, ¹³C NMR spectroscopy provides information on the carbon skeleton, with the carbonyl carbon of the amide and the nitrile carbon showing characteristic chemical shifts. semanticscholar.orgrsc.orgd-nb.info The precise chemical shifts and coupling constants observed in the NMR spectra are crucial for confirming the successful synthesis and purity of this compound and its analogs. nih.govbeilstein-journals.org The integration of ¹³C NMR spectra can also be a valuable tool for determining the ratios of different compounds in a mixture. acs.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Generic N-(Aroyl)glycine Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.5 - 8.5 (m)120 - 145
Methylene Protons (-CH₂-)~4.0 (s or t)~43
Amide Proton (-NH-)~8.7 - 11.1 (s or t)-
Carbonyl Carbon (C=O)-~168
Nitrile Carbon (C≡N)-~118
Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the aromatic ring. "m" denotes a multiplet, "s" a singlet, and "t" a triplet.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. free.fr For this compound and its derivatives, Electrospray Ionization (ESI) is a commonly employed technique to generate gas-phase ions. d-nb.infomsu.edu The resulting mass spectrum displays a peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻), which allows for the precise determination of the molecular weight. msu.eduresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. msu.eduresearchgate.net For this compound derivatives, characteristic fragmentation patterns often involve the cleavage of the amide bond, leading to the formation of ions corresponding to the cyanobenzoyl and glycine moieties. researchgate.netresearchgate.net This fragmentation analysis is crucial for confirming the identity of the compound and for sequencing in peptidomimetic structures. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Analysis Type Expected m/z Value Information Gained
Molecular Ion ([M+H]⁺)205.06Confirms the molecular weight of the compound.
Fragment Ion (3-Cyanobenzoyl)130.03Indicates the presence of the 3-cyanobenzoyl moiety.
Fragment Ion (Glycine)75.03Indicates the presence of the glycine moiety.
Note: The m/z values are theoretical and may vary slightly in experimental data.

X-ray Crystallography of this compound and Peptidomimetic Structures

The crystal structures of related peptidomimetics often show the adoption of specific secondary structures, such as the fully-extended (C5) conformation. upc.edu Analysis of crystal packing reveals how individual molecules interact with each other in the solid state through intermolecular forces like hydrogen bonding and π-π stacking. researchgate.nettuiasi.ro This information is critical for understanding the supramolecular chemistry of these compounds. mdpi.com

Conformational Analysis of this compound Derivatives

The biological activity and physical properties of this compound derivatives are intrinsically linked to their three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Intermolecular hydrogen bonds are formed between adjacent molecules and are fundamental to the formation of predictable patterns in the crystal lattice. researchgate.netmdpi.com In the solid state, this compound derivatives can form extensive hydrogen-bonding networks, often involving the amide N-H group as a donor and the carbonyl oxygen and nitrile nitrogen as acceptors. nih.gov These networks significantly influence the crystal packing and physical properties of the material.

Rotamers are conformational isomers that differ by rotation about one or more single bonds. nih.gov For this compound derivatives, rotation around the amide bond and the bonds connecting the glycine unit to the benzoyl group can lead to different rotameric forms. The planarity of the amide bond restricts rotation, leading to the existence of syn and anti conformations. acs.org

Molecular Interactions and Mechanistic Studies of N 3 Cyanobenzoyl Glycine in Biological Systems

Preclinical Mechanistic Characterization of Biological Interactions

The initial stages of drug discovery and development heavily rely on preclinical studies to understand how a compound interacts with biological targets. For N-(3-Cyanobenzoyl)glycine and its analogues, this involves a detailed examination of their enzyme inhibition profiles.

Analogues of this compound have been investigated for their ability to inhibit a range of enzymes, revealing specific structural features that are key to their inhibitory activity.

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a significant role in glucose metabolism. nih.gov Its inhibition is a key therapeutic strategy for managing type 2 diabetes. mdpi.com Glycine-based derivatives are a prominent class of DPP-IV inhibitors. mdpi.comnih.gov

Research has shown that N-substituted glycine (B1666218) derivatives can effectively inhibit DPP-IV. nih.gov The structure of these inhibitors often includes a region that interacts with the S1 and S2 pockets of the enzyme's active site. nih.gov For instance, derivatives with a 2-cyanopyrrolidine group at the S1 site and sulfonamide groups at the S2 site have demonstrated effective DPP-IV inhibition. nih.gov The presence of a nitrile group at the P1 site is considered crucial for DPP-IV inhibition. wisdomlib.org

The introduction of an additional glycine fragment in the amide side chain of some inhibitors has been shown to improve their DPP-IV inhibitory activity, suggesting it acts as a beneficial spacer. mdpi.com The binding affinity of diamide (B1670390) derivatives of glycine has been found to be comparable to that of the marketed drug Vildagliptin. wisdomlib.org

Table 1: Examples of Glycine-Based DPP-IV Inhibitors and Their Activity

Compound Class Key Structural Features Inhibitory Activity (IC50) Reference
1,2,3-triazole-5-carboximidamide derivatives Triazole ring 6.57 µM nih.gov
β-amino amides with triazolopiperazine Triazolopiperazine moiety 2 nM nih.gov
Diamide derivatives of glycine 1-(phenyl sulfonyl)piperidine-3-carboxamide at P2, various amides at P1 Comparable to Vildagliptin wisdomlib.org
Sulfonamide derivatives of piperidine-3-carbonitrile Nitrile group at P1 41.17 nM wisdomlib.org
Sulfonamide derivatives of pyrrolidine-2-carbonitrile Nitrile group at P1 250.4 nM wisdomlib.org

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.govresearchgate.net Elevated levels of uric acid can lead to conditions like gout. science.gov Consequently, XO inhibitors are a major focus of drug development for hyperuricemia. science.govresearchgate.netresearchgate.net

Several studies have explored N-phenylisonicotinamide derivatives as XO inhibitors. researchgate.netnih.govresearchgate.net One particularly potent compound identified was N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide, with an IC50 value of 0.312 μM. researchgate.netresearchgate.netnih.govresearchgate.net Further structural optimization led to the development of a derivative, 2s, with a tenfold increase in potency (IC50 = 0.031 μM), which is comparable to the control drug topiroxostat. nih.gov Kinetic studies revealed that this compound acts as a mixed-type inhibitor of XO. nih.gov

Molecular modeling suggests that these inhibitors bind to the active site of XO, with some forming hydrogen bonds with key residues like Asn768. nih.gov Another potent inhibitor, N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TS10), also demonstrated significant in vitro inhibition of XO, with an IC50 of 0.031 μM. imoa.info

Table 2: IC50 Values of Cyanobenzyl-Containing Xanthine Oxidase Inhibitors

Compound IC50 (μM) Reference
N-(3-cyano-4-((2-cyanobenzyl)oxy)phenyl)isonicotinamide 0.312 researchgate.netresearchgate.netnih.govresearchgate.net
Compound 2s (optimized derivative) 0.031 nih.gov
Topiroxostat (control) 0.021 nih.gov
N-(4-((3-cyanobenzyl)oxy)-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide (TS10) 0.031 imoa.info

Cathepsins are proteases that play crucial roles in various physiological and pathological processes. tandfonline.comgoogle.com Cathepsin L, a cysteine protease, is a target for the development of inhibitors for various diseases. tandfonline.comgoogle.comscience.gov

N-benzoyl-dipeptidyl derivatives have been identified as potential inhibitors of cathepsin L. tandfonline.com Specifically, N-benzoyl-L-leucine-glycine nitrile has shown inhibitory activity. dcu.ie The nitrile group in these compounds can act as a "warhead," forming a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site. researchgate.net

Research into fluorobenzoyl dipeptide derivatives has shown that modifications to both the amino acids and terminal groups can lead to compounds with micromolar inhibition of cathepsin L. tandfonline.com The synthesis of various analogues based on a dipeptidyl scaffold with a nitrile electrophilic warhead has yielded inhibitors with varying potencies. tandfonline.comtandfonline.com

Table 3: Inhibitory Activity of N-Benzoyl-Glycine Nitrile Analogues against Cathepsin L

Compound IC50 (μM) Reference
N-benzoyl-L-leucine-glycine 10.0 tandfonline.com
N-cinnamoyl-L-leucine-glycine nitrile 11.0 tandfonline.com

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is an enzyme implicated in various neurological disorders, including Down syndrome and Alzheimer's disease, as well as diabetes. nih.govnih.govelifesciences.orguit.nomdpi.comnih.gov This has made it an attractive target for the development of new therapeutic agents. nih.govelifesciences.org

Studies on thiadiazine analogues have shown that the substitution pattern on the 2-benzylamino group significantly impacts their DYRK1A binding activity. nih.gov The introduction of a 3-cyanobenzyl group at the thiadiazine 2-position enhanced the DYRK1A binding affinity by 5- to 15-fold compared to the parent compound. nih.gov Specifically, N-(3-cyanobenzyl)-5-(benzo[d]imidazol-2(3H)-one)-6H-1,3,4-thiadiazin-2-amine was synthesized and evaluated. nih.gov

Other scaffolds have also been investigated. For example, acridone (B373769) alkaloids have shown inhibitory activity against DYRK1A. rsc.orgresearchgate.net Additionally, a pyrazole-based compound, N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]-6-(1H-pyrazol-4-yl)-1H-indazole-3-carboxamide, has been studied in the context of Aurora A kinase inhibition, which belongs to the same broader class of serine/threonine kinases. enzymes.me.uk

Table 4: DYRK1A Inhibition by Cyanobenzyl-Substituted Compounds

Compound Scaffold Specific Compound/Modification Effect on DYRK1A Activity Reference
Thiadiazine 3-cyanobenzyl group at 2-position 5- to 15-fold enhancement in binding affinity nih.gov
Acridone Alkaloids Acrifoline IC50 = 0.075 µM rsc.orgresearchgate.net
Acridone Alkaloids Atalaphyllidine IC50 = 2.2 µM rsc.org
Acridone Alkaloids Chlorospermine B IC50 = 5.7 µM rsc.org

Chitinases are enzymes that hydrolyze chitin, a key component of the cell walls of fungi and the exoskeletons of insects. nih.govnih.gov This makes them a promising target for the development of antifungal agents and pesticides. nih.govnih.gov

Recent research has focused on meta-diamide compounds as potential chitinase (B1577495) inhibitors. researchgate.net A study on the design and synthesis of novel meta-diamide compounds containing an ethyl acetate (B1210297) group and their derivatives revealed significant insecticidal activities. researchgate.net Among the synthesized compounds, ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate demonstrated 100% mortality against certain insect pests at a very low concentration. researchgate.net This highlights the potential of the N-(4-cyanobenzoyl)glycinate moiety in the development of potent chitinase inhibitors.

Table 5: Insecticidal Activity of an N-(4-Cyanobenzoyl)glycinate Derivative

Compound Target Pest Activity Reference
ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate Plutella xylostella, Spodoptera frugiperda 100% mortality at 0.1 mg/L researchgate.net

Molecular Basis of Target Engagement and Binding Affinity

The engagement of this compound with biological targets is exemplified by its interaction with adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). These enzymes are crucial in the biosynthesis of many peptide-based natural products. rsc.orgrsc.org Structural studies, particularly the crystal structure of an NRPS-like domain from Gracilaria rhodocaudata (PDB ID: 6IYL), provide detailed insights into the binding of 3-cyanobenzoyl-AMP, an activated form of the parent compound. rsc.org

The binding affinity and specificity are dictated by a series of non-covalent interactions between the ligand and the amino acid residues lining the enzyme's active site. The cyanobenzoyl moiety plays a significant role in this engagement. The nitrile group, being electron-poor, can participate in favorable interactions, potentially forming a hydrogen bond with suitable donor groups within the protein's binding pocket. nih.gov Furthermore, the aromatic ring contributes to binding through hydrophobic and van der Waals interactions with nonpolar residues in a subpocket of the active site. nih.gov

In NRPS adenylation domains, the active site is conformationally flexible, adopting a "closed" conformation upon substrate binding to facilitate the adenylation reaction and protect the reactive intermediate. rsc.org The precise interactions governing the binding of the 3-cyanobenzoyl moiety involve a network of contacts. While specific residue interactions for PDB ID 6IYL require detailed structural analysis, the general principles of substrate recognition in NRPS A-domains involve a "selectivity code" of ~10 residues within the binding pocket that determines substrate preference. rsc.org The interaction of the glycine portion of the molecule would be governed by the part of the active site that recognizes the amino acid scaffold, while the 3-cyanobenzoyl group occupies the side-chain binding pocket.

Table 1: Key Interaction Types for this compound Derivatives in Biological Targets

Interaction TypeLigand Moiety InvolvedPotential Protein Residue PartnersSupporting Evidence
Hydrogen BondingNitrile (Cyano) GroupHydrogen bond donors (e.g., Arginine, Lysine, backbone amides)Speculated to enhance binding in STAT3 SH2 domains. nih.gov
Hydrogen BondingCarboxylate/AmideHydrogen bond donors/acceptors (e.g., Serine, Threonine, backbone groups)General feature of peptide-protein interactions. acs.org
Hydrophobic InteractionsBenzoyl RingNonpolar/aromatic residues (e.g., Phenylalanine, Leucine, Valine)Contributes to affinity in STAT3 SH2 domains. nih.gov
π-StackingBenzoyl RingAromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan)Common in protein-ligand recognition. researchgate.net

Investigation of Reaction Mechanisms in Biological Contexts

The primary reaction mechanism involving this compound in a biological context is its activation by adenylation (A) domains of nonribosomal peptide synthetases (NRPSs). rsc.orgrsc.org This process is a fundamental prerequisite for the incorporation of the molecule into a growing peptide chain during nonribosomal peptide synthesis. The adenylation reaction is a two-step "bi-uni-uni-bi ping pong" mechanism. rsc.org

Step 1: Acyl-Adenylate Formation

In the first step, the A-domain catalyzes the nucleophilic attack of the carboxylate group of this compound on the α-phosphate of an adenosine (B11128) triphosphate (ATP) molecule. This reaction forms a high-energy acyl-adenylate intermediate (3-Cyanobenzoyl-glycinyl-AMP) and results in the release of inorganic pyrophosphate (PPi). rsc.orgrsc.org This activation step is essential as it primes the substrate for subsequent transfer.

Reaction: this compound + ATP → N-(3-Cyanobenzoyl)glycinyl-AMP + PPi

The enzyme binds both the carboxylate substrate and ATP, bringing them into proximity within the active site to facilitate the reaction. rsc.org The formation of this mixed anhydride (B1165640) intermediate is a common strategy in biochemistry to activate carboxylic acids for amide or ester bond formation. rsc.org

Step 2: Transfer to the Thiolation (T) Domain

Once formed, the activated N-(3-Cyanobenzoyl)glycinyl-AMP intermediate is held within the A-domain's active site. rsc.org The A-domain then undergoes a significant conformational change to interact with a partner thiolation (T) domain, also known as a peptidyl carrier protein (PCP). rsc.org The nucleophilic thiol group of the T-domain's 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group attacks the carbonyl carbon of the acyl-adenylate intermediate. This second reaction transfers the N-(3-Cyanobenzoyl)glycinyl moiety to the T-domain, forming a covalent thioester bond and releasing adenosine monophosphate (AMP). rsc.org

Reaction: N-(3-Cyanobenzoyl)glycinyl-AMP + T-domain-SH → T-domain-S-CO-Gly-NH-CO-C₆H₄CN + AMP

The thioester-bound substrate is now ready to be presented to the condensation (C) domain for peptide bond formation with another amino acid or the growing peptide chain. rsc.org This entire process ensures that building blocks are selectively activated and prepared for efficient peptide synthesis on the modular NRPS assembly line.

Beyond NRPS pathways, cyanobenzyl moieties can be involved in other reaction types. For instance, synthetic methods to attach cyanobenzyl groups to peptides in laboratory settings for mechanistic studies, such as probing electron transfer dissociation, have utilized reactions like β-elimination followed by Michael addition of a corresponding thiol. nih.gov

Computational and Chemoinformatic Investigations of N 3 Cyanobenzoyl Glycine

Molecular Modeling and Docking Studies of N-(3-Cyanobenzoyl)glycine with Biological Targets

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. This method is crucial for elucidating the binding mode of potential drugs and estimating their binding affinity.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the methodology can be understood from studies on structurally related compounds. For instance, docking studies on inhibitors of the glycine (B1666218) transporter type 1 (GlyT1) and aryl benzoyl hydrazide derivatives targeting the RNA-dependent RNA polymerase (RdRp) of the influenza virus highlight the common principles involved. nih.govfrontiersin.org

A typical molecular docking workflow for this compound would involve:

Receptor Preparation: Obtaining the 3D structure of a biological target, often from crystallographic databases like the Protein Data Bank (PDB). The protein is prepared by adding hydrogen atoms, removing water molecules, and defining the binding site or active site cavity.

Ligand Preparation: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like GOLD or AutoDock to systematically place the ligand into the receptor's binding site in various orientations and conformations. ekb.eg A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores generally indicating more favorable binding. ekb.eg

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For this compound, the glycine moiety's carboxyl and amide groups are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site. The benzoyl ring can engage in hydrophobic or π-π stacking interactions, while the cyano group at the meta-position could act as a crucial hydrogen bond acceptor. nih.gov Molecular dynamics simulations can further refine these docked poses, providing insights into the stability of the ligand-receptor complex over time. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties of a molecule, offering deep insights into its structure, stability, and reactivity. nih.gov Methods like Density Functional Theory (DFT) are commonly used to calculate a variety of molecular properties for metabolites and drug-like molecules. nih.govacs.org

For this compound, these calculations can elucidate:

Molecular Geometry: Determining the most stable 3D arrangement of atoms by finding the minimum energy conformation.

Charge Distribution: Calculating the partial atomic charges on each atom to identify electron-rich and electron-poor regions. This is vital for understanding electrostatic interactions with a biological target. The nitrogen of the cyano group and the oxygens of the carboxyl and amide groups are expected to be electron-rich.

Electronic Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

Reactivity Descriptors: Calculating parameters such as ionization potential, electron affinity, and chemical hardness, which help in predicting how the molecule will behave in a chemical reaction. nih.govacs.org

The reactivity of the parent compound, N-benzoylglycine (hippuric acid), is known; it can be hydrolyzed by alkalis into benzoic acid and glycine. wikipedia.org Quantum calculations could model the reaction pathway for such a hydrolysis, identifying the transition states and activation energies involved, thus providing a quantitative measure of the amide bond's stability in this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's chemical structure affect its biological activity. These studies provide a roadmap for optimizing a lead compound into a potent and selective drug.

For this compound analogues, SAR studies would systematically investigate the role of its three main components: the glycine backbone, the benzoyl ring, and the cyano substituent. Based on general principles from studies on related N-acylglycines and amino acid derivatives, several hypotheses can be formed. semanticscholar.orgmdpi.com

Glycine Moiety: The free carboxylate is often crucial for binding to amino acid transporters or enzyme active sites that recognize glycine. Esterification of this group can reveal the importance of its negative charge; in some transporters, ester derivatives maintain affinity, suggesting the charge is less critical. semanticscholar.org The amide N-H group is a potential hydrogen bond donor.

Benzoyl Ring: The aromatic ring serves as a scaffold that can be modified to improve properties. Moving the cyano group from the meta (3) position to the ortho (2) or para (4) position would significantly alter the molecule's geometry and electronic properties, likely impacting binding affinity.

Substituents on the Ring: The cyano group itself is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Replacing it with other groups (e.g., a halogen, a methoxy (B1213986) group, or a nitro group) would modulate the molecule's electronics, lipophilicity, and steric profile, thereby influencing its biological activity.

An illustrative SAR table for a hypothetical series of N-(substituted-benzoyl)glycine analogues targeting an enzyme is shown below.

AnalogueSubstituent (R) on Benzoyl RingPositionRelative ActivityRationale for Activity Change
1-H (N-Benzoylglycine)-Baseline (1x)Parent compound for reference.
2-CN (this compound)metaIncreased (e.g., 15x)Acts as a strong H-bond acceptor, fitting into a specific polar pocket.
3-CNparaDecreased (e.g., 2x)Incorrect positioning for H-bond formation in the active site.
4-ClmetaModerately Increased (e.g., 5x)Electron-withdrawing; may form halogen bonds or favorable hydrophobic interactions.
5-OCH3metaSlightly Increased (e.g., 3x)Can act as an H-bond acceptor but adds more steric bulk than cyano.
6-NO2metaIncreased (e.g., 12x)Strong electron-withdrawing group and H-bond acceptor, similar to cyano.

QSAR represents a more advanced, computational form of SAR. It aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activities. nih.govnih.gov A 2D- or 3D-QSAR model can be used to predict the activity of newly designed, unsynthesized compounds. frontiersin.orgmdpi.com

To develop a QSAR model for this compound analogues, the following steps would be taken:

Data Set Assembly: A series of analogues would be synthesized and their biological activities (e.g., IC50 values) measured. This data set is then divided into a 'training set' to build the model and a 'test set' to validate it.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological, physicochemical (e.g., logP), or quantum-chemical in nature.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to find the best correlation between a subset of descriptors and the observed biological activity. nih.gov

Model Validation: The model's predictive power is assessed using the test set. A statistically robust model will accurately predict the activities of the compounds it has not "seen" before.

A hypothetical QSAR equation might look like: pIC50 = c0 + c1(LogP) + c2(Dipole_Moment) - c3*(Molecular_Surface_Area)

Such a model could reveal, for example, that higher activity is associated with increased lipophilicity (LogP) and a higher dipole moment, but is negatively impacted by larger molecular size.

Rational design uses the structural and mechanistic information gathered from computational and experimental studies to intelligently design new molecules with improved properties. researchgate.netnih.gov The goal is to move beyond trial-and-error by making targeted modifications to a lead compound.

For this compound, rational design principles would focus on optimizing its interactions with a specific biological target. Assuming molecular docking revealed a putative binding mode, key design principles would include:

Exploiting Specific Interactions: If the 3-cyano group forms a critical hydrogen bond, analogues could be designed to enhance this interaction. For instance, replacing the phenyl ring with a pyridine (B92270) ring could introduce another hydrogen bond acceptor and alter the geometry. nih.gov

Improving Selectivity: If the compound inhibits multiple targets, modifications can be made to enhance binding to the desired target while reducing affinity for others. This often involves exploring interactions with non-conserved amino acid residues in the binding site.

Modulating Physicochemical Properties: The N-benzoyl glycine scaffold can be modified to improve drug-like properties such as solubility, cell permeability, and metabolic stability, which are crucial for a compound's in vivo efficacy.

The table below outlines some rational design strategies that could be applied to modify this compound.

Structural Moiety to ModifyDesign StrategyDesired OutcomeExample Modification
Cyano GroupBioisosteric ReplacementImprove H-bonding, alter electronics, improve metabolic stabilityReplace -CN with a tetrazole or oxadiazole ring
Benzoyl RingScaffold Hopping / Ring VariationExplore new binding interactions, escape patent spaceReplace phenyl ring with thiophene (B33073) or pyridine
Glycine BackboneSide-Chain ModificationProbe for additional binding pockets, improve stereoselectivityReplace glycine with alanine (B10760859) (add a methyl group)
Amide LinkerLinker ModificationIncrease metabolic stability, alter bond anglesIncorporate a fluoro-vinyl isostere to replace the amide bond

N 3 Cyanobenzoyl Glycine As a Chemical Scaffold and Building Block in Complex Molecular Architectures

Role in Peptidomimetic Design and Synthesis of Peptide Bond Surrogates

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. acs.org N-(3-Cyanobenzoyl)glycine plays a significant role in this field by serving as a scaffold for creating molecules that imitate the essential features of peptides. The amide bond in this compound can be considered a surrogate for a peptide bond, and the aromatic ring provides a rigid framework that can be functionalized to mimic the side chains of amino acids. acs.orgupc.edu

Research has demonstrated the use of this compound derivatives in the synthesis of complex peptidomimetics. For example, it can be used as a starting material in multi-step synthetic sequences to generate molecules with diverse functionalities. mdpi.com The cyano group can be transformed into other functional groups, such as amines or carboxylic acids, further expanding the chemical space that can be explored. This versatility makes this compound a valuable building block for constructing peptidomimetics with tailored biological activities.

Compound ClassRole of this compoundReference
Substituted Prolines and HomologuesAs a building block for creating peptidomimetics with modified backbones. mdpi.com
Peptide Bond SurrogatesThe amide bond mimics a natural peptide linkage, providing a stable alternative. acs.org
Non-natural Amino Acid ResiduesIncorporated into peptide chains to alter structure and improve stability. upc.edu

Application in the Construction of Diverse Chemical Libraries for Drug Discovery

The generation of chemical libraries containing a wide variety of structurally distinct molecules is a cornerstone of modern drug discovery. rug.nl These libraries are screened against biological targets to identify "hit" compounds that can be further optimized into drug candidates. This compound is an excellent scaffold for the construction of such libraries due to its synthetic tractability and the presence of multiple diversification points. researchgate.net

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of large numbers of compounds. mdpi.comnih.gov this compound can be readily attached to a solid support, and its structure can be systematically modified by reacting the cyano and carboxylic acid groups with a diverse set of building blocks. researchgate.net For example, the carboxylic acid can be coupled with a variety of amines to create a library of amides, while the cyano group can be reduced to an amine and then acylated with different carboxylic acids. This combinatorial approach allows for the creation of thousands of unique compounds from a single scaffold. researchgate.net

The Distributed Drug Discovery (D3) program, for instance, utilizes such strategies to create large virtual catalogs of easy-to-synthesize molecules, including N-acyl unnatural α-amino acids, which can be derived from scaffolds like this compound. researchgate.net These libraries of biomimetic molecules can then be screened for various biological activities, accelerating the discovery of new therapeutic agents. nih.gov The ability to generate large and diverse chemical libraries based on the this compound scaffold significantly enhances the efficiency of the drug discovery process. researchgate.net

Library Synthesis StrategyRole of this compoundKey AdvantagesReference
Solid-Phase Organic Synthesis (SPOS)Serves as a versatile scaffold for combinatorial chemistry.Rapid generation of large numbers of compounds. mdpi.comnih.gov
Combinatorial ChemistryProvides multiple points of diversification (cyano and carboxyl groups).Creation of structurally diverse libraries. researchgate.net
Distributed Drug Discovery (D3)A foundational scaffold for generating virtual and real chemical libraries.Facilitates the discovery of new drug leads for neglected diseases. researchgate.net

Utilization in Scaffold-Based Drug Design and Optimization

Scaffold-based drug design is a strategy that focuses on identifying and optimizing a core molecular structure (the scaffold) that is known to interact with a specific biological target. scholaris.ca this compound has emerged as a valuable scaffold in this approach due to its ability to present chemical functionalities in a well-defined spatial orientation. nih.gov The rigid benzoyl portion of the molecule provides a stable platform, while the flexible glycine (B1666218) tail allows for conformational adjustments to optimize binding to a target protein. upc.edu

In hit-to-lead optimization, a "hit" compound identified from a high-throughput screen is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold can be systematically modified to explore the structure-activity relationships (SAR) of a series of compounds. For example, in the development of DYRK1A inhibitors, a class of enzymes implicated in several diseases, the N-(3-cyanobenzyl) group was incorporated into a thiadiazine scaffold. nih.gov Subsequent modifications of the cyanobenzyl moiety, such as hydrolysis of the cyano group to a carboxamide, led to a significant improvement in binding affinity. nih.gov

This example highlights how the this compound motif can be used to fine-tune the properties of a lead compound. The cyano group, in particular, is a versatile functional group that can participate in various interactions with a protein target, including hydrogen bonding and dipole-dipole interactions. Its conversion to other functional groups allows for a detailed exploration of the chemical space around the scaffold, ultimately leading to the development of more potent and selective drug candidates. nih.gov

Drug Design ApproachRole of this compoundExampleReference
Scaffold-Based Drug DesignProvides a core structure for inhibitor development.Development of DYRK1A inhibitors. nih.gov
Hit-to-Lead OptimizationAllows for systematic modification to improve potency and selectivity.Modification of the cyanobenzyl group to enhance binding affinity. nih.gov
Structure-Activity Relationship (SAR) StudiesFacilitates the exploration of how chemical structure affects biological activity.Investigating the impact of substituents on the benzoyl ring. nih.gov

Future Directions and Emerging Research Avenues for N 3 Cyanobenzoyl Glycine

Development of Novel Synthetic Routes to N-(3-Cyanobenzoyl)glycine and Its Derivatives

Future research will likely focus on optimizing the synthesis of this compound and creating a library of its derivatives for screening purposes. Current synthetic approaches for similar N-acylglycines often involve the coupling of a substituted benzoyl chloride with glycine (B1666218) or its esters. scispace.com

One promising direction is the development of one-pot synthesis procedures, which are efficient and reduce waste. For instance, a rapid, one-pot method has been described for preparing various ring-substituted N-benzoyl glycine ethyl esters from the corresponding benzoic acids and ethyl glycinate (B8599266) hydrochloride, using carbonyldiimidazole (CDI) as an activating agent. scispace.com This approach avoids the need to prepare the often commercially unavailable or noxious acid chlorides. scispace.com Adapting such a method for this compound, starting from 3-cyanobenzoic acid, could provide a streamlined and high-yield synthetic route.

Furthermore, solid-phase synthesis techniques, widely used for creating libraries of N-substituted glycine oligomers (peptoids), could be adapted to produce a diverse range of derivatives. mdpi.com This would involve attaching glycine to a solid support and then acylating it with 3-cyanobenzoyl chloride or activated 3-cyanobenzoic acid, followed by modification of other parts of the molecule.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

Method Starting Materials Key Reagents Potential Advantages
Classical Acylation 3-Cyanobenzoyl chloride, Glycine Sodium hydroxide Simple, well-established procedure. scispace.com
One-Pot Ester Synthesis 3-Cyanobenzoic acid, Ethyl glycinate HCl Carbonyldiimidazole (CDI) Avoids acid chlorides, rapid, high purity. scispace.com

| Solid-Phase Synthesis | Resin-bound glycine, 3-Cyanobenzoyl chloride | Solid support resin, coupling agents | High-throughput for derivative libraries. mdpi.com |

Exploration of New Biological Targets and Mechanistic Pathways

The cyanobenzoyl group is a feature in various biologically active molecules, suggesting that this compound could have unexplored therapeutic potential. A significant area of future research would be the comprehensive screening of this compound against a wide range of biological targets.

A particularly interesting avenue is the investigation of this compound as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is crucial in regulating inflammatory responses, and its inhibition is a strategy for treating inflammatory diseases. nih.govmdpi.com Several p38 MAPK inhibitors feature a cyanobenzyl or cyanobenzoyl moiety. scispace.comnih.gov The carbonyl oxygen and the cyano-substituted ring system could potentially form key interactions within the ATP-binding pocket of the kinase. nih.govmdpi.com Future studies should involve in vitro kinase assays to determine the inhibitory activity of this compound against p38 MAPK isoforms.

Additionally, given the prevalence of the benzoyl-glycine scaffold in various bioactive compounds, this compound could be investigated for other activities, such as antimicrobial or anticancer effects. googleapis.comnomuraresearchgroup.com For example, certain N-benzoyl-2-hydroxybenzamides have shown activity against protozoan parasites like P. falciparum. Screening this compound against a panel of cancer cell lines and microbial strains could reveal new therapeutic applications. nomuraresearchgroup.com

Table 2: Potential Biological Targets for this compound Based on Analogous Compounds

Target Class Specific Example Rationale for Investigation Relevant Analogs
Kinases p38α MAPK The cyanobenzoyl moiety is present in known p38 MAPK inhibitors. nih.govmdpi.com Diaryl ketone and azastilbene inhibitors. mdpi.comnih.gov
Hydrolases Serine Hydrolases Carbamates with related structures inhibit serine hydrolases involved in cancer. Inhibitory carbamates.

| Antiparasitic Targets | P. falciparum enzymes| N-benzoyl-2-hydroxybenzamides show antiprotozoal activity. | Salicylamide derivatives. |

Advanced Computational Approaches for Structure-Based Optimization

Computational chemistry offers powerful tools to guide the optimization of this compound as a lead compound. Future research should leverage these methods to predict the binding affinity of this compound to potential targets and to design more potent derivatives.

Molecular docking studies could be employed to simulate the binding of this compound within the active site of targets like p38α MAPK. mdpi.com These simulations can predict the binding mode and estimate the binding energy, providing insights into the key interactions, such as hydrogen bonds and hydrophobic contacts. For example, docking could clarify how the 3-cyano group interacts with the protein and whether its position is optimal for potent inhibition compared to the 4-cyano regioisomer found in some reported inhibitors.

Following initial docking studies, molecular dynamics (MD) simulations can provide a more dynamic picture of the protein-ligand complex, assessing the stability of the predicted binding pose over time. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a library of this compound derivatives to build predictive models that correlate specific structural features with biological activity.

Integration of this compound into Advanced Materials or Chemical Probes

The unique electronic properties conferred by the cyanobenzoyl group make this compound a candidate for applications in materials science and as a chemical probe. The electron-withdrawing nature of the cyano group can be exploited in the design of novel materials. nih.gov

One potential avenue is the use of this compound or its derivatives as building blocks for specialty polymers. The incorporation of the polar cyano and amide functionalities could enhance properties such as thermal stability and mechanical strength. mdpi.com For instance, 3-cyanobenzoyl chloride is used to create polymers with improved characteristics. mdpi.com

Another emerging research direction is the development of chemical probes to study biological systems. The glycine portion of the molecule could be functionalized with a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag), while the cyanobenzoyl moiety could serve as the target-binding element. Such probes could be used to identify the cellular targets of this compound through techniques like activity-based protein profiling.

Q & A

Basic: What synthetic strategies optimize yield and purity of N-(3-Cyanobenzoyl)glycine?

Methodological Answer:
To achieve high yields (>90%) and purity, use a stepwise acylation approach with Meldrum’s acid as an intermediate. This minimizes side reactions and simplifies purification. For example, a six-step synthesis starting with Meldrum’s acid acylation avoids halogenated solvents and reduces chromatographic purifications to two steps, improving efficiency . Post-synthesis, validate purity via elemental analysis, IR spectroscopy (e.g., characteristic C=O stretch at ~1700 cm⁻¹), and 1^1H NMR (e.g., glycine backbone protons at δ 3.8–4.2 ppm) .

Basic: Which analytical methods are critical for characterizing this compound?

Methodological Answer:

  • LC-MS/MS : Use stable isotope-labeled analogs (e.g., deuterated derivatives) as internal standards to enhance quantification accuracy in biological matrices. This compensates for matrix effects and ionization variability .
  • NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the cyanobenzoyl moiety (aromatic protons at δ 7.5–8.5 ppm) .
  • HPLC-UV : Optimize mobile phase gradients (e.g., acetonitrile/0.1% formic acid) to achieve baseline separation from impurities, with UV detection at 220–260 nm for the cyanophenyl group .

Advanced: How to design SAR studies for this compound derivatives targeting bioactivity?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs by replacing the cyanobenzoyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) substituents to assess electronic effects on receptor binding .
  • Acyloxy Variants : Introduce acyloxy groups at the 3-position (e.g., acetate, propionate) to evaluate steric and lipophilic contributions to membrane permeability .
  • In Silico Modeling : Perform docking studies using crystallographic data of target proteins (e.g., β-catenin) to predict binding affinities and guide synthetic priorities .

Advanced: How to resolve contradictions in stability data under varying pH and temperature?

Methodological Answer:

  • Kinetic Modeling : Apply pseudo-first-order kinetics to decomposition studies. For example, monitor degradation rates in buffers (pH 2–10) using HPLC and fit data to the Arrhenius equation to predict shelf-life under storage conditions .
  • pH-Dependent Stability : Identify degradation pathways (e.g., hydrolysis of the cyanobenzoyl group at alkaline pH) via LC-MS/MS fragmentation patterns. Use buffered solutions (e.g., phosphate, citrate) to stabilize labile functional groups .

Advanced: What methodologies quantify trace metabolites of this compound in biological samples?

Methodological Answer:

  • Isotope Dilution Mass Spectrometry : Synthesize a 13^{13}C-labeled internal standard to correct for extraction efficiency and ionization suppression. Use MRM (multiple reaction monitoring) for selective detection in complex matrices like urine or plasma .
  • Derivatization : Enhance MS sensitivity by derivatizing the glycine moiety with trimethylsilyl (TMS) groups. This improves volatility and ionization efficiency in GC-MS workflows .

Advanced: How to evaluate the ecological impact of this compound in laboratory waste?

Methodological Answer:

  • Microtox Assay : Assess acute toxicity using Vibrio fischeri bioluminescence inhibition. Compare EC₅₀ values to regulatory thresholds (e.g., OECD 201 guidelines) .
  • Soil Mobility Studies : Use column chromatography with soil simulants to measure leaching potential. Correlate results with log KowK_{ow} (octanol-water partition coefficient) to predict environmental persistence .

Advanced: What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

  • Hazard Assessment : Review GHS classifications (e.g., H315 for skin irritation) and implement engineering controls (e.g., fume hoods) for dust containment .
  • Waste Neutralization : Treat acidic or alkaline reaction waste with stoichiometric amounts of neutralizing agents (e.g., NaOH for HCl byproducts) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.